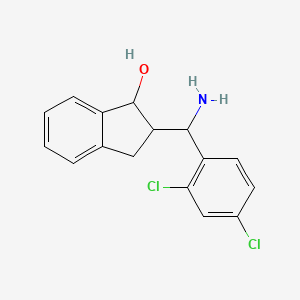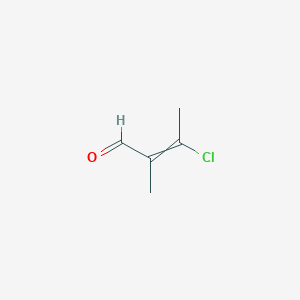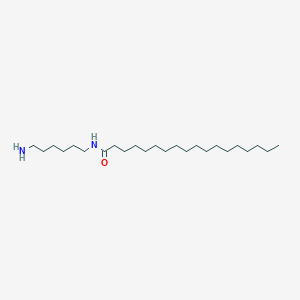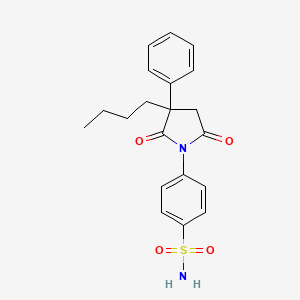![molecular formula C11H10ClNO4S B14678508 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-71-3](/img/structure/B14678508.png)
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both nitrogen and sulfur atoms, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of isoquinoline derivatives with thioamides or related sulfur-containing compounds. One common method includes the reaction of isoquinolin-1-amine with 1,2-dibromoethane under basic conditions, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor and antibacterial activities. The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate involves its interaction with specific molecular targets in biological systems. The compound’s positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolo[2,3-a]isoquinoline derivatives, such as:
- 3-(4-Nitrophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium-2-thiolate
- Thiazolo[3,2-a]pyridinium derivatives
Uniqueness
What sets 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate apart from similar compounds is its specific ring structure and the presence of the perchlorate anion
特性
CAS番号 |
37512-71-3 |
|---|---|
分子式 |
C11H10ClNO4S |
分子量 |
287.72 g/mol |
IUPAC名 |
2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate |
InChI |
InChI=1S/C11H10NS.ClHO4/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12;2-1(3,4)5/h1-6H,7-8H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
VWIIDUIVZDUOMS-UHFFFAOYSA-M |
正規SMILES |
C1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



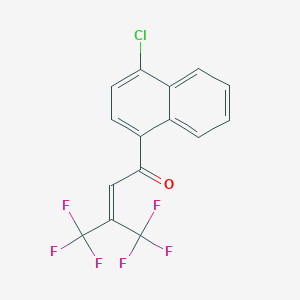
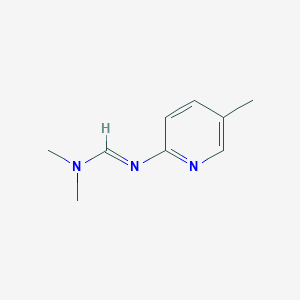

![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

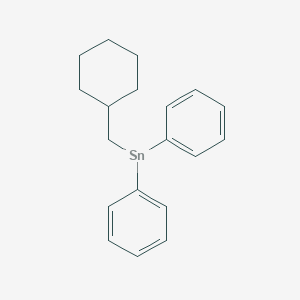
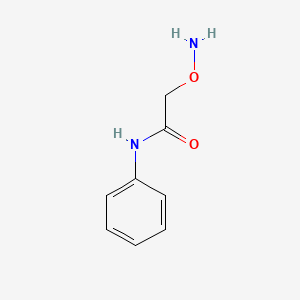
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
